1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid
説明
1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid, also known as BQCA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BQCA is a potent and selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system.
科学的研究の応用
Treatment of Gout and Hyperuricemia
Ruzinurad is a highly selective and potent inhibitor against uric acid transporter 1 (URAT1), a major urate reabsorption transporter in the kidney . It has been used in clinical studies for the treatment of gout and hyperuricemia . In a 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study, Ruzinurad was used in combination with Febuxostat for primary gout and hyperuricemia with an inadequate response to Febuxostat alone .
Uric Acid Lowering Effect
Ruzinurad has shown a robust serum uric acid (sUA) lowering effect in patients with hyperuricemia . The combination of Ruzinurad and the xanthine oxidase inhibitor (XOI) Febuxostat exhibited a synergistic effect in reducing sUA .
Treatment of Hyperuricemia in Chinese Subjects
A randomized controlled phase II study evaluated the efficacy and safety of Ruzinurad in Chinese subjects with hyperuricemia . The study indicated a superior sUA-lowering effect and well-tolerated safety profile after 5-week treatment with once-daily 5 mg/10 mg of Ruzinurad as compared with placebo in Chinese subjects with hyperuricemia .
Combination Therapy with Xanthine Oxidase Inhibitors
Despite the use of xanthine oxidase inhibitors (XOIs), a large proportion of gout patients fail to achieve or maintain the target serum uric acid (sUA) level . Adding a uricosuric agent like Ruzinurad to a XOI represents an attractive therapeutic strategy for XOI inadequate responders .
Potential for Dose Ranging
In a randomized double-blind dose-ranging phase II study, subjects were randomly assigned to receive once daily 2.5 mg, 5 mg, 10 mg of Ruzinurad, 50 mg of benzbromarone or placebo, respectively . The optimal dosage for Ruzinurad in sUA-lowering was found to be 5 mg and 10 mg once daily .
Safety Profile
The incidences of gout flares requiring intervention were similar among all groups in the study . Occurrences of treatment-emergent adverse events (TEAEs) were comparable across all groups, and serious TEAEs were not reported . This indicates that Ruzinurad has a well-tolerated safety profile.
作用機序
Target of Action
Ruzinurad is a highly selective and potent inhibitor against uric acid transporter 1 (URAT1) . URAT1 is a major urate reabsorption transporter in the kidney . It plays a crucial role in maintaining the balance of uric acid in the body by regulating its reabsorption in the kidneys .
Mode of Action
Ruzinurad works by inhibiting the action of URAT1 . By blocking this transporter, Ruzinurad prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid through urine . This results in a decrease in the serum uric acid (sUA) levels .
Biochemical Pathways
The primary biochemical pathway affected by Ruzinurad is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, Ruzinurad disrupts this pathway, leading to increased uric acid excretion and decreased sUA levels .
Pharmacokinetics
It is known that ruzinurad is administered orally
Result of Action
The primary result of Ruzinurad’s action is a significant reduction in sUA levels . In clinical studies, Ruzinurad has shown a robust sUA lowering effect in patients with hyperuricemia . This can help in the management of conditions like gout and hyperuricemia, where elevated sUA levels are a major concern .
Action Environment
It is worth noting that the effectiveness of ruzinurad can be influenced by factors such as the patient’s kidney function, as urat1 is a major urate reabsorption transporter in the kidney .
特性
IUPAC Name |
1-(6-bromoquinolin-4-yl)sulfanylcyclobutane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2S/c15-9-2-3-11-10(8-9)12(4-7-16-11)19-14(13(17)18)5-1-6-14/h2-4,7-8H,1,5-6H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBWIYLNOBYNDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ruzinurad | |
CAS RN |
1638327-48-6 | |
Record name | Ruzinurad | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638327486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RUZINURAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8J9CA76I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。